Cas no 467452-26-2 (2-(4-Fluoro-1H-indol-3-yl)ethanamine)

2-(4-Fluoro-1H-indol-3-yl)ethanamine structure
467452-26-2 structure
Product Name:2-(4-Fluoro-1H-indol-3-yl)ethanamine
CAS No:467452-26-2
MF:C10H11FN2
MW:178.206145524979
MDL:MFCD03095376
CID:1011641
PubChem ID:20976025
Update Time:2025-04-20

2-(4-Fluoro-1H-indol-3-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluoro-1H-indol-3-yl)ethanamine
    • 3-(2-AMINOETHYL)-4-FLUOROINDOLE
    • 4-Fluoro-1H-indole-3-ethanamine
    • EN300-372907
    • QTNVDKAISCZLHR-UHFFFAOYSA-N
    • 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine
    • 2-(4-fluoro-1H-indol-3-yl)-ethylamine
    • AS-60652
    • CHEMBL382635
    • F-6400
    • F15648
    • A905569
    • AKOS006276652
    • 467452-26-2
    • DA-17831
    • 4-Fluorotryptamine, free base
    • 4-fluorotryptamine
    • SCHEMBL1971620
    • BDBM50025216
    • DTXSID90610117
    • MDL: MFCD03095376
    • Inchi: 1S/C10H11FN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2
    • InChI Key: QTNVDKAISCZLHR-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=C1C(=CN2)CCN

Computed Properties

  • Exact Mass: 178.09062652g/mol
  • Monoisotopic Mass: 178.09062652g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 41.8Ų

Experimental Properties

  • Density: 1.249±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (1.8 g/l) (25 º C),

2-(4-Fluoro-1H-indol-3-yl)ethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F176416-500mg
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Enamine
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Enamine
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